N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
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Description
N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures Analysis
Research into similar compounds has involved detailed crystal structure analysis to understand their molecular conformation and interactions. For example, studies on compounds with structural similarities have revealed how the pyrimidine ring inclines relative to the benzene ring, providing insights into the molecular configuration and potential interactions within biological systems (S. Subasri et al., 2017). Such structural insights are crucial for designing drugs with targeted biological activities.
Vibrational Spectroscopic Signatures
The investigation into the vibrational spectroscopic signatures of compounds akin to N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide has been conducted to identify their unique vibrational modes. These studies utilize Raman and Fourier transform infrared spectroscopy, supported by computational methods, to characterize the compound's vibrational signatures, providing a foundational understanding for further research into their biological and pharmaceutical applications (S. J. Jenepha Mary et al., 2022).
Pharmacological Potential
The pharmacological potential of structurally related compounds has been explored through various studies. For instance, research into sulfadimethoxine and its combinations has demonstrated significant antibacterial and anticoccidial activities in animal models, suggesting the potential for similar compounds in treating infections (M. Mitrović et al., 1971). Additionally, studies on dual thymidylate synthase and dihydrofolate reductase inhibitors have highlighted the therapeutic potential of compounds with the pyrimidine scaffold in cancer treatment (A. Gangjee et al., 2008).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-11(24)12-4-6-13(7-5-12)21-15(25)10-28-14-8-9-20-17-16(14)18(26)23(3)19(27)22(17)2/h4-9H,10H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSFWUWFQPVIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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